5-Acenaphthylenamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acenaphthylenamine typically involves the reduction of 5-nitroacenaphthene. The process begins with the nitration of acenaphthene to produce 5-nitroacenaphthene, which is then reduced using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Acenaphthylenamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of acenaphthene derivatives.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: 5-nitrosoacenaphthene or 5-nitroacenaphthene.
Reduction: Acenaphthene derivatives.
Substitution: N-acyl or N-alkyl derivatives of this compound.
Scientific Research Applications
5-Acenaphthylenamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Acenaphthylenamine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 5-Acenaphthenamine
- 5-Acenaphtheneamine
- 5-Aminoacenaphthene
Comparison
5-Acenaphthylenamine is unique due to its specific structure and reactivity. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for distinct applications. For example, its reactivity in substitution reactions may differ from that of 5-Acenaphthenamine or 5-Acenaphtheneamine, leading to the formation of unique derivatives .
Properties
CAS No. |
4523-49-3 |
---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
acenaphthylen-5-amine |
InChI |
InChI=1S/C12H9N/c13-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-7H,13H2 |
InChI Key |
NSFVUZMFCWXYKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC=C(C3=C1)N)C=C2 |
Origin of Product |
United States |
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